4,6-Dinitro-2-phenyl-2h-benzotriazole
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Overview
Description
4,6-Dinitro-2-phenyl-2H-benzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nitro groups and a phenyl group attached to the benzotriazole core, making it a unique and valuable compound for scientific research and industrial applications .
Preparation Methods
The synthesis of 4,6-Dinitro-2-phenyl-2H-benzotriazole typically involves the nitration of 2-phenyl-2H-benzotriazole. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization or chromatography techniques .
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
4,6-Dinitro-2-phenyl-2H-benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include sodium methoxide and potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields 4,6-diamino-2-phenyl-2H-benzotriazole .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Dinitro-2-phenyl-2H-benzotriazole and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The nitro groups play a crucial role in these interactions, as they can participate in redox reactions and form reactive intermediates .
In industrial applications, the compound’s stability and ability to absorb UV light make it an effective UV stabilizer. It protects materials from degradation by absorbing harmful UV radiation and dissipating the energy as heat .
Comparison with Similar Compounds
4,6-Dinitro-2-phenyl-2H-benzotriazole can be compared with other benzotriazole derivatives, such as:
2-(2-Hydroxyphenyl)-2H-benzotriazole: This compound is used as a UV stabilizer in plastics and coatings.
4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its use as a CK2 inhibitor in biological studies, this compound has different halogen substituents compared to the nitro groups in this compound.
2,4-Dinitrophenylhydrazine: While not a benzotriazole, this compound shares the dinitro substitution pattern and is used in analytical chemistry for detecting carbonyl compounds.
The uniqueness of this compound lies in its specific combination of nitro and phenyl groups attached to the benzotriazole core, which imparts distinct chemical and physical properties .
Properties
CAS No. |
6631-39-6 |
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Molecular Formula |
C12H7N5O4 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
4,6-dinitro-2-phenylbenzotriazole |
InChI |
InChI=1S/C12H7N5O4/c18-16(19)9-6-10-12(11(7-9)17(20)21)14-15(13-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MBBLEKJKCKVQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C=C(C3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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